Benzyl (2-hydroxycyclopentyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

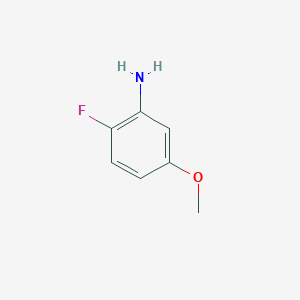

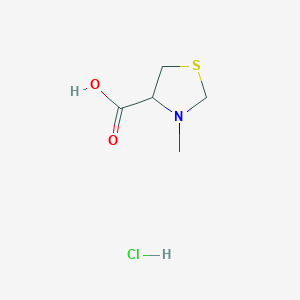

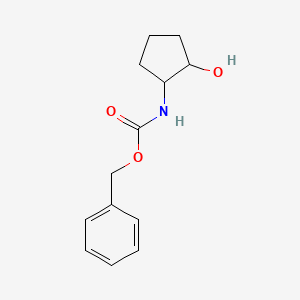

Benzyl (2-hydroxycyclopentyl)carbamate is a chemical compound with the molecular formula C13H17NO3 . It has a molecular weight of 235.28 . This compound can be viewed as the ester of carbamic acid and benzyl alcohol .

Molecular Structure Analysis

The molecular structure of Benzyl (2-hydroxycyclopentyl)carbamate consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis

Benzyl (2-hydroxycyclopentyl)carbamate is a white solid that is soluble in organic solvents and moderately soluble in water .Wissenschaftliche Forschungsanwendungen

Here’s a general overview of the applications of carbamates:

1. Field: Drug Design and Medicinal Chemistry Carbamate-bearing molecules are key structural motifs in many approved drugs and prodrugs . They are specifically designed to make drug−target interactions through their carbamate moiety .

Field Agricultural Chemicals

Carbamate derivatives are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides .

Field Chemical and Paint Industry

They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents .

4. Field: Organic Synthesis and Peptide Chemistry Organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .

Field Prodrug Design

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .

Field Drug Discovery

In recent years, carbamate derivatives have received much attention due to their application in drug design and discovery .

Field Transcarbamation and Amidation

Benzyl carbamates can be used in transcarbamation and amidation processes . This involves the conversion of benzyl carbamates to amides using potassium carbonate in alcohols under heating conditions . This method is efficient and plays a significant role in modern drug discovery and medicinal chemistry .

Field Chemical Synthesis

Benzyl carbamates can serve as starting materials, intermediates, and solvents in the chemical and paint industry . They are widely used in the synthesis of various chemical compounds .

Field Peptide Chemistry

Carbamates, including benzyl carbamates, are often used as protecting groups for amines and amino acids in peptide chemistry . They play a crucial role in the synthesis of peptides .

Field Prodrug Design

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . This is particularly important in the field of medicinal chemistry .

Field Drug Discovery

In recent years, carbamate derivatives have received much attention due to their application in drug design and discovery . They are key structural elements in many approved therapeutic agents .

Field Agricultural Chemicals

Carbamate derivatives, including benzyl carbamates, are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . They play a major role in protecting crops from pests and diseases .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

benzyl N-(2-hydroxycyclopentyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-12-8-4-7-11(12)14-13(16)17-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXGDPYTWXXJKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (2-hydroxycyclopentyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.